molecular formula C19H14Cl2N2O3 B6057254 N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide

N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide

Cat. No. B6057254
M. Wt: 389.2 g/mol
InChI Key: LOJKIFDJWOAJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide, also known as DCB-F, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DCB-F is a selective agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in various physiological processes such as pain perception, inflammation, and thermoregulation.

Scientific Research Applications

N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide has been used in various scientific research applications, particularly in the field of pain research. TRPV1 receptors are known to play a key role in the perception of pain, and N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to selectively activate these receptors, leading to pain relief. N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide has also been used in studies investigating the role of TRPV1 receptors in inflammation, thermoregulation, and other physiological processes.

Mechanism of Action

N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide acts as a selective agonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. Activation of the TRPV1 receptor leads to the influx of calcium ions into the cell, which can trigger various downstream signaling pathways. N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide selectively activates the TRPV1 receptor by binding to a specific site on the receptor, leading to the opening of the channel and the influx of calcium ions.
Biochemical and Physiological Effects:
N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to have various biochemical and physiological effects, particularly in the context of pain relief. Activation of TRPV1 receptors by N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in the transmission of pain signals. N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide has also been shown to reduce inflammation and hypersensitivity in animal models of pain. In addition, N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to have thermoregulatory effects, leading to a decrease in body temperature in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide in lab experiments is its selectivity for the TRPV1 receptor, which allows for targeted activation of this receptor without affecting other ion channels. N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of using N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.

Future Directions

There are several future directions for the use of N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide in scientific research. One potential application is in the development of new pain medications that target the TRPV1 receptor. N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide could also be used in studies investigating the role of TRPV1 receptors in other physiological processes such as inflammation and thermoregulation. Additionally, further research is needed to fully understand the safety and toxicity profile of N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide, particularly in the context of long-term use.

Synthesis Methods

N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide can be synthesized using a multistep process that involves the coupling of 2,5-dichlorobenzoic acid with 2-amino-4-methylphenol to form the intermediate 2,5-dichloro-N-(2-methyl-4-hydroxyphenyl)benzamide. This intermediate is then coupled with furan-2-carboxylic acid to form the final product, N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide. The synthesis of N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide has been reported in several scientific publications, and the purity and yield of the final product can be optimized through various purification techniques.

properties

IUPAC Name

N-[4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3/c1-11-9-13(22-18(24)14-10-12(20)4-6-15(14)21)5-7-16(11)23-19(25)17-3-2-8-26-17/h2-10H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJKIFDJWOAJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6001642

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